molecular formula C14H11F2NO2 B2535546 N-(2,4-difluorophenyl)-2-phenoxyacetamide CAS No. 303794-31-2

N-(2,4-difluorophenyl)-2-phenoxyacetamide

Cat. No.: B2535546
CAS No.: 303794-31-2
M. Wt: 263.244
InChI Key: FKDOHHOBZNICRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-phenoxyacetamide is a chemical compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a difluorophenyl group and a phenoxyacetamide moiety

Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-2-phenoxyacetamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the activity of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . The inhibition of these targets disrupts their normal functioning, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 by this compound affects several biochemical pathways. These targets are enriched in cancer-associated pathways . The disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation.

Result of Action

The interaction of this compound with its targets and the subsequent disruption of the targets’ normal functioning result in molecular and cellular effects. These effects include the inhibition of cancer cell growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-phenoxyacetamide typically involves the reaction of 2,4-difluoroaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2-phenoxyacetamide is unique due to the presence of both difluorophenyl and phenoxyacetamide groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDOHHOBZNICRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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